Acide 1,8-naphthyridine-4-carboxylique chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

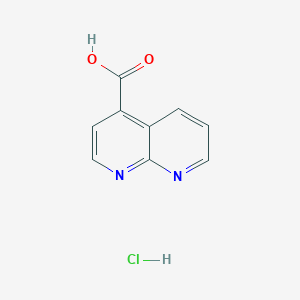

1,8-Naphthyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the naphthyridine family.

Applications De Recherche Scientifique

Propriétés antibactériennes

L'acide 1,8-naphthyridine-4-carboxylique chlorhydrate appartient à la famille des naphthyridines, qui comprend des agents antibactériens bien connus tels que l'énoxacine, l'acide nalidixique et la trovafloxacine . Ces composés présentent une activité puissante contre diverses souches bactériennes, ce qui en fait des outils précieux dans la lutte contre les infections. Les chercheurs ont exploré leurs mécanismes d'action, leurs schémas de résistance et leurs synergies potentielles avec d'autres antibiotiques. La forme chlorhydrate de l'acide 1,8-naphthyridine-4-carboxylique peut offrir une meilleure solubilité et une meilleure biodisponibilité, améliorant ainsi son efficacité thérapeutique.

Potentiel anticancéreux

Des études récentes ont étudié les propriétés anticancéreuses des dérivés de la 1,8-naphthyridine. Bien que des recherches supplémentaires soient nécessaires, les résultats préliminaires suggèrent que ces composés pourraient inhiber la croissance et la métastase des cellules cancéreuses. Leur structure chimique unique en fait des candidats prometteurs pour les thérapies ciblées. Les chercheurs explorent leurs effets sur des voies cancéreuses spécifiques, des systèmes d'administration de médicaments et des traitements combinés avec des agents chimiothérapeutiques existants .

Méthodologie de synthèse

L'this compound sert de brique précieuse en chimie de synthèse. Les chercheurs ont développé des voies de synthèse efficaces pour accéder à ce composé, impliquant souvent des réactions de couplage déshydrogénantes. Ces méthodes contribuent au domaine plus large de la synthèse organique et permettent la création de bibliothèques chimiques diverses pour la découverte de médicaments et la science des matériaux .

Chimie de coordination

La fonctionnalité acide carboxylique dans l'this compound permet la coordination avec des ions métalliques. Les chercheurs explorent ses complexes de coordination pour des applications en catalyse, luminescence et science des matériaux. Ces complexes peuvent présenter des propriétés uniques, telles que la photoactivité ou le comportement magnétique.

En résumé, l'this compound offre un riche paysage d'applications de recherche scientifique, couvrant l'activité antibactérienne, le potentiel anticancéreux, l'immunomodulation, la méthodologie de synthèse, les sondes fluorescentes et la chimie de coordination. Sa nature multiforme continue d'inspirer des investigations dans diverses disciplines, stimulant l'innovation et faisant progresser notre compréhension des processus chimiques et biologiques . Si vous avez d'autres questions ou si vous avez besoin de détails supplémentaires, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

1,8-Naphthyridine-4-carboxylic acid hydrochloride is a derivative of 1,8-naphthyridine, a class of heterocyclic compounds known for their diverse biological activities Similar compounds have been found to exhibit antibacterial properties , suggesting that their targets may include bacterial proteins or enzymes.

Mode of Action

It’s known that 1,8-naphthyridine derivatives can interact with their targets, leading to changes in the target’s function . For instance, some 1,8-naphthyridine derivatives have shown antibacterial activity, possibly by inhibiting bacterial enzymes or disrupting bacterial cell wall synthesis .

Biochemical Pathways

Given the antibacterial properties of similar compounds , it’s plausible that this compound may interfere with bacterial metabolic pathways, such as those involved in cell wall synthesis or DNA replication.

Pharmacokinetics

A related compound was found to display promising in vivo antihistaminic activity on guinea pig trachea , suggesting that 1,8-naphthyridine derivatives can be absorbed and distributed in the body to exert their effects.

Result of Action

Based on the known effects of similar compounds, it’s plausible that this compound may exert antibacterial effects by inhibiting bacterial enzymes or disrupting bacterial cell wall synthesis .

Action Environment

It’s known that the synthesis of 1,8-naphthyridines can be efficiently catalyzed in water under air atmosphere , suggesting that the compound may be stable under various environmental conditions.

Orientations Futures

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .

Analyse Biochimique

Biochemical Properties

It is known that 1,8-Naphthyridine derivatives, such as Enoxacin, nalidixic acid, and trovafloxacin, have antibacterial properties related to the fluoroquinolones . These compounds interact with enzymes and proteins involved in bacterial DNA replication, leading to their antibacterial effects .

Cellular Effects

1,8-Naphthyridine derivatives have been reported to display moderate cytotoxic activity against murine p388 leukemia

Molecular Mechanism

1,8-Naphthyridine derivatives are known to act as DNA gyrase inhibitors . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. By inhibiting this enzyme, these compounds prevent bacterial DNA replication, leading to their antibacterial effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminopyridine and a β-ketoester as starting materials. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst .

Industrial Production Methods: Industrial production of 1,8-naphthyridine-4-carboxylic acid hydrochloride often employs large-scale batch reactors where the Friedländer synthesis is optimized for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and the final compound is purified using crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 1,8-Naphthyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyr

Propriétés

IUPAC Name |

1,8-naphthyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.ClH/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8;/h1-5H,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLABUPVJPORIIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methylphenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)

![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/new.no-structure.jpg)

![3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)